1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a phenethylurea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorinated aromatic compounds as starting materials.
Coupling with Phenethylurea: The final step involves coupling the intermediate with phenethylurea, typically through a condensation reaction facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-phenethylurea: Lacks the pyrrolidinone ring, resulting in different chemical properties.
1-(4-Chlorophenyl)-3-phenethylurea: Substitution of fluorine with chlorine alters the compound’s reactivity and biological activity.
Uniqueness
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is unique due to the presence of the pyrrolidinone ring and the fluorophenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRBMCBQGUQMFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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